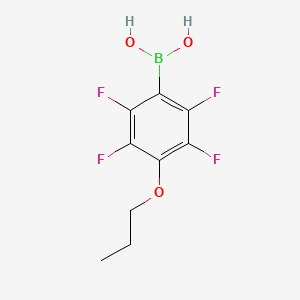

(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid, also known as TFPPB, is an organic compound used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has a wide range of uses due to its unique structure and reactivity. It is a strong boron-containing acid that can be used in a variety of reactions and has been studied extensively.

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Boronic acids, including those with fluorophenyl groups, are extensively used in organic synthesis and catalysis. For instance, tris(pentafluorophenyl)borane is a potent Lewis acid that has found applications in catalyzing hydrometallation reactions, alkylations, and aldol-type reactions due to its high electrophilicity and ability to stabilize less favored tautomeric forms through adduct formation (Erker, 2005). These properties suggest potential uses of (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid in similar catalytic and synthetic applications.

Material Science and Polymer Chemistry

Boronic acid derivatives play a crucial role in the development of novel materials, including covalent organic frameworks (COFs) and polymers. Boronic acids facilitate the formation of boroxine links, which are critical for the synthesis of microporous and mesoporous materials. These materials have applications in gas storage, separation, and catalysis (Côté et al., 2007). The ability to form stable, cyclic boroxine structures from boronic acids suggests potential applications of this compound in creating new materials with tailored properties.

Analytical Chemistry and Sensing

Certain boronic acids are utilized in the selective detection of analytes, such as fluoride ions, due to their ability to form stable complexes with specific anions. The use of boric-acid-functional lanthanide metal-organic frameworks (LMOFs) for the ratiometric fluorescence detection of fluoride ions highlights the potential of boronic acids in developing sensitive and selective sensors for environmental and biological monitoring (Yang et al., 2017). This application could extend to this compound, especially in the creation of novel sensing materials.

Cross-Coupling Reactions

Boronic acids are fundamental components in cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to their ability to form biaryl compounds efficiently. The development of a new palladium precatalyst that enables fast Suzuki-Miyaura coupling reactions of unstable boronic acids, including polyfluorophenyl derivatives, underlines the importance of boronic acids in synthetic organic chemistry (Kinzel et al., 2010). This suggests that this compound could be valuable in facilitating cross-coupling reactions to synthesize complex organic molecules.

Mécanisme D'action

Target of Action

The primary target of (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon–carbon bond formation . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .

Pharmacokinetics

Its role in the suzuki–miyaura coupling reaction suggests that it is readily prepared and relatively stable .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Propriétés

IUPAC Name |

(2,3,5,6-tetrafluoro-4-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF4O3/c1-2-3-17-9-7(13)5(11)4(10(15)16)6(12)8(9)14/h15-16H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDYYTHVGIJBNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)OCCC)F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584710 |

Source

|

| Record name | (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871125-71-2 |

Source

|

| Record name | B-(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Formaldehyde;2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9,11,13,22,24-hexaene](/img/structure/B1591633.png)

![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591640.png)

![4-Methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]benzenesulfonamide](/img/structure/B1591643.png)